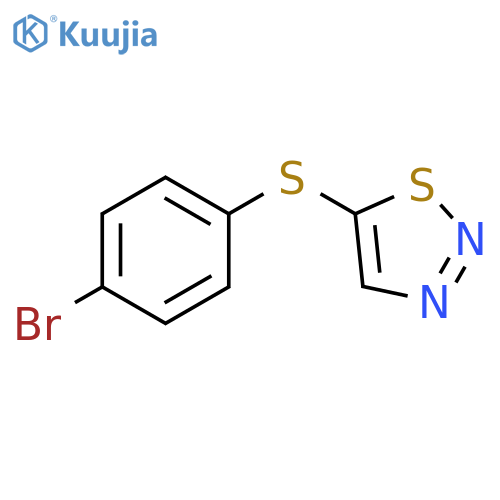

Cas no 338397-18-5 (4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide)

338397-18-5 structure

商品名:4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide

CAS番号:338397-18-5

MF:C8H5BrN2S2

メガワット:273.172697782516

MDL:MFCD00202249

CID:5165644

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Thiadiazole, 5-[(4-bromophenyl)thio]-

- 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide

-

- MDL: MFCD00202249

- インチ: 1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H

- InChIKey: UFTVWJQPYZVLHR-UHFFFAOYSA-N

- ほほえんだ: S1C(SC2=CC=C(Br)C=C2)=CN=N1

じっけんとくせい

- 密度みつど: 1.78±0.1 g/cm3(Predicted)

- ふってん: 387.9±48.0 °C(Predicted)

- 酸性度係数(pKa): -5.07±0.50(Predicted)

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A900981-1g |

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole |

338397-18-5 | 90% | 1g |

$350.0 | 2024-04-19 | |

| abcr | AB299541-100 mg |

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide; . |

338397-18-5 | 100 mg |

€221.50 | 2023-07-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00900301-1g |

5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole |

338397-18-5 | 90% | 1g |

¥2401.0 | 2023-03-29 | |

| abcr | AB299541-100mg |

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide; . |

338397-18-5 | 100mg |

€283.50 | 2025-02-19 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | PH017686-500mg |

338397-18-5 | 500mg |

¥2041.72 | 2023-09-15 |

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

338397-18-5 (4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338397-18-5)4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide

清らかである:99%

はかる:1g

価格 ($):315.0